L-PROLINE (13C5; 15N)
CAS No.:
Cat. No.: VC3684362
Molecular Formula:
Molecular Weight: 121.09
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 121.09 |
|---|
Introduction
Structural Characteristics and Properties
Chemical Identity and Composition
L-PROLINE (13C5; 15N) possesses a unique molecular structure characterized by its isotopic enrichment. The molecular formula is 13C5H9^15NO2, with a molecular weight of 121.09 g/mol according to safety data documentation . Alternative sources report a slightly different molecular weight of 120.094 g/mol, which may reflect differences in calculation methods or rounding practices . The compound maintains the distinctive cyclic structure of natural proline, with the pyrrolidine ring conferring special properties that influence protein structure.
Several alternative identifiers exist for this compound in scientific literature and commercial catalogs:
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L-Proline-13C5
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CAS Number: 201740-83-2 (or 202407-23-6 for specific formulations)
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(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid
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Proline_13C5
Synthesis Methods and Production
Synthetic Approaches
The synthesis of L-PROLINE (13C5; 15N) typically employs isotopically labeled precursors to introduce the desired carbon-13 and nitrogen-15 isotopes into the molecular structure. One of the most common approaches is the Strecker synthesis, a multi-step process that maintains the stereochemical integrity of the final product. This method involves careful selection of starting materials containing the appropriate isotopes to ensure high isotopic purity in the final product.
Industrial production of this compound often incorporates extensive purification steps to achieve the high isotopic enrichment levels (typically 99% for both carbon-13 and nitrogen-15) required for research applications . The synthesis must carefully control reaction conditions to minimize isotopic scrambling and maintain stereochemical purity, which are critical factors in the compound's utility for metabolic tracing studies.
Quality Control and Characterization
Manufacturers employ sophisticated analytical techniques to verify the isotopic enrichment and purity of L-PROLINE (13C5; 15N), including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Chiral chromatography
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Elemental analysis
These methods ensure that the final product meets the exacting standards required for biochemical research applications, with typical commercial preparations offering 99% isotopic purity for both carbon-13 and nitrogen-15 .
Research Applications
Proteomics and Structural Biology
L-PROLINE (13C5; 15N) serves as an essential tool in proteomics research, where it enables precise identification and quantification of proline-containing peptides and proteins. The isotopic labeling facilitates techniques such as:
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Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
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Mass spectrometry-based quantitative proteomics
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Nuclear Magnetic Resonance (NMR) studies of protein structure
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Conformational analysis of proline-rich protein domains
These applications have advanced understanding of protein folding mechanisms, particularly in proline-rich regions that often serve as recognition motifs for protein-protein interactions or as sites for post-translational modifications.
Metabolic Studies and Disease Research
Researchers utilize L-PROLINE (13C5; 15N) to investigate metabolic pathways in both normal physiology and disease states. The compound's distinctive isotopic signature allows scientists to:
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Track proline metabolism in conditions such as hyperprolinemia
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Investigate collagen synthesis and degradation in connective tissue disorders
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Study neurotransmitter synthesis pathways involving proline
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Examine metabolic adaptations in cancer cells
These applications contribute valuable insights into disease mechanisms and potentially identify new therapeutic targets or diagnostic markers.
| Parameter | Typical Specification |
|---|---|
| Isotopic Purity (13C) | ≥99% |
| Isotopic Purity (15N) | ≥99% |
| Chemical Purity | ≥98% |
| Form | Crystalline powder |
| Storage Recommendation | -20°C, protected from moisture |
These specifications ensure reliability and reproducibility in research applications, particularly for quantitative studies where isotopic enrichment levels directly impact data quality.
Derivative Compounds and Related Research
Protected Derivatives for Peptide Synthesis
Various protected derivatives of isotopically labeled proline have been developed to facilitate specific research applications. A notable example is L-Proline-N-Fmoc-[13C5,15N], which incorporates the fluorene-based Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen atom. This derivative is specifically designed for solid-phase peptide synthesis, enabling researchers to incorporate the isotopically labeled proline into synthetic peptides with precise control over position and orientation.
The Fmoc protecting group can be selectively removed under mild basic conditions, allowing stepwise peptide chain elongation while maintaining the isotopic integrity of the proline residue. This capability makes the compound particularly valuable for structural biology studies involving synthetic peptides.
Comparative Analysis with Other Isotope-Labeled Amino Acids
L-PROLINE (13C5; 15N) belongs to a broader family of isotopically labeled amino acids used in biochemical research. Its unique cyclic structure differentiates it from other labeled amino acids, conferring special properties relevant to protein structure studies. The full carbon labeling (13C5) provides comprehensive tracking capabilities that partial labeling patterns cannot achieve.
Future Research Directions
Emerging Applications
The ongoing refinement of analytical techniques continues to expand the potential applications of L-PROLINE (13C5; 15N) in biochemical research. Emerging areas of interest include:
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Integration with cryo-electron microscopy for structural studies
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Combination with advanced mass spectrometry imaging techniques
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Application in metabolomics for disease biomarker discovery
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Utilization in studies of protein misfolding disorders
These developing applications promise to further enhance the utility of this compound in advancing understanding of complex biological processes.
Technological Advancements
Improvements in synthesis methodologies and analytical capabilities continue to enhance the accessibility and utility of L-PROLINE (13C5; 15N) for research applications. Ongoing technological developments include:
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More efficient synthetic routes with higher yields
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Enhanced purification methods for higher isotopic enrichment
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Lower-cost production methods to increase accessibility
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Integration with emerging analytical platforms
These advancements will likely expand the range of research questions that can be addressed using this versatile compound.
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